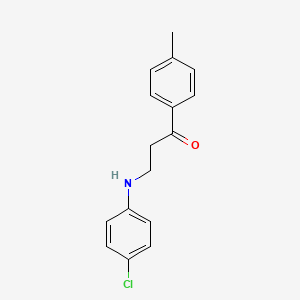

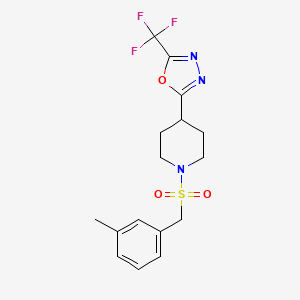

![molecular formula C28H32N4OS B2925743 N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477303-64-3](/img/structure/B2925743.png)

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known as BTA-EG6, is a small molecule that has been extensively studied for its potential applications in scientific research. BTA-EG6 is a member of the triazole family of compounds and has a unique chemical structure that makes it an attractive candidate for various research applications.

Aplicaciones Científicas De Investigación

Catalytic Synthesis

A study by Shishkin et al. (2020) demonstrates the catalytic synthesis of N-Aryl(benzyl)adamantane-1-carboxamides, highlighting the utility of adamantane derivatives in organic synthesis processes. These compounds were synthesized with good yields by reacting adamantane-1-carboxylic acid with aromatic amines, showcasing the chemical versatility of adamantane-based structures for synthesizing complex molecules (Shishkin et al., 2020).

Material Science Applications

Liaw and Liaw (2001) explored the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. The adamantyl-containing polyamide-imides (PAIs) demonstrated desirable properties such as high thermal stability and good mechanical strength, indicating their potential for high-performance material applications (Liaw & Liaw, 2001).

Novel Organic Derivatives

Soselia et al. (2020) focused on the synthesis of novel benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing an adamantane moiety. These derivatives showcase the structural diversity achievable with adamantane and triazole functionalities, potentially opening new avenues for chemical and pharmaceutical research (Soselia et al., 2020).

Metal-Organic Frameworks (MOFs)

Senchyk et al. (2013) discussed the use of adamantane tectons in designing mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. The study highlights the role of adamantane derivatives in constructing complex MOF structures with potential applications in catalysis, gas storage, and separation technologies (Senchyk et al., 2013).

Catalytic Applications

Pavlov et al. (2019) achieved the facile synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids, using them as bifunctional angle-shaped building blocks for coordination polymers. These compounds, particularly when integrated with copper(II) and nickel(II), showcased catalytic prowess in Chan-Evans-Lam arylation reaction, demonstrating the application of adamantane derivatives in catalysis (Pavlov et al., 2019).

Propiedades

IUPAC Name |

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4OS/c33-26(28-14-22-11-23(15-28)13-24(12-22)16-28)29-17-25-30-31-27(34-19-21-9-5-2-6-10-21)32(25)18-20-7-3-1-4-8-20/h1-10,22-24H,11-19H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITAGHACESVJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

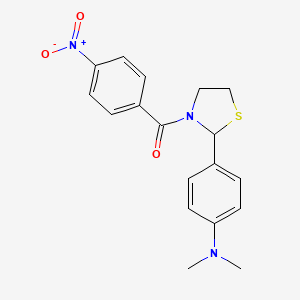

![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)

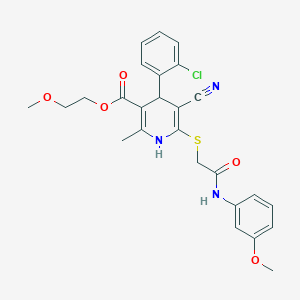

![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)

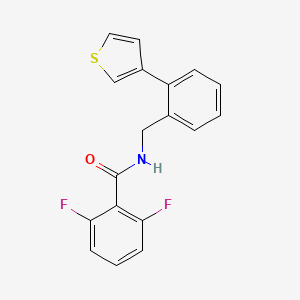

![N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2925674.png)

![2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2925682.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)